
Heptanol
Overview
Description
Heptanol (C₇H₁₅OH), a seven-carbon primary alcohol, exists in multiple isomeric forms, with 1-heptanol (n-heptanol) and 2-heptanol being the most studied. It is a non-colloidal surfactant classified as a hydrotrope, capable of forming dynamic protomicelles in aqueous solutions but lacking micelle-forming properties . Its amphiphilic nature enables diverse applications, including:
- Solubility enhancement: Modulating the solubility of hydrophobic dyes like Nile Red (NR) in aqueous systems .
- Food chemistry: Contributing to volatile flavor profiles in thermal-processed foods (e.g., pandan-flavored sponge cake) .
- Biomedical research: Acting as a reversible gap junction uncoupler in cardiac and neurological studies .
This compound’s biological effects are concentration-dependent.
Preparation Methods
Hydrolysis of Esters for 3-Heptanol Synthesis
The preparation of 3-heptanol from 3-heptyl formate represents a high-yield industrial process. As detailed in patent CA2916886A1, a mixture containing 2-ethylhexanal and 3-heptyl formate undergoes hydrolysis using a concentrated aqueous sodium hydroxide solution (≥40% by weight) at 120°C under reflux conditions . This single-step method bypasses the need for ultrahigh-pressure hydrogenation reactors, which were previously required to achieve comparable yields .
Reaction Mechanism and Conditions
The hydrolysis of 3-heptyl formate proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group. Concurrently, 2-ethylhexanal undergoes aldol condensation with 3-heptanone, forming higher-boiling-point byproducts that are easily separable via distillation . The process achieves a 78% yield of 3-heptanol, as confirmed by gas chromatography .
Table 1: Hydrolysis Parameters for 3-Heptanol Synthesis
Parameter | Details |
---|---|
Reactants | 3-Heptyl formate, 2-ethylhexanal, 50% NaOH solution |
Temperature | 120°C (reflux) |
Pressure | Ambient |
Reaction Time | 6 hours |
Yield | 78% (GC-verified) |
Byproducts | Aldol condensation products, 2-ethylhexanol |
This method’s efficiency stems from the steric hindrance of the ethyl group adjacent to the carbonyl, which suppresses undesired homoaldol condensation of 2-ethylhexanal . Instead, the aldehyde preferentially reacts with 3-heptanone, simplifying downstream purification.
Catalytic Hydrogenation of Ketones for 2-Heptanol
The reduction of 2-heptanone to 2-heptanol via catalytic hydrogenation is a cornerstone of secondary alcohol synthesis. As reported by the National Institute of Standards and Technology (NIST), this method involves hydrogen gas and a transition metal catalyst—typically Raney nickel or palladium—under moderate pressure .
Process Optimization
In the NIST protocol, 2-heptanone is subjected to hydrogenation at ambient pressure, yielding 2-heptanol as an intermediate en route to n-heptane . Although the exact catalyst and temperature are unspecified in the public documentation, industry standards suggest temperatures between 80–120°C and hydrogen pressures of 10–30 bar for analogous ketone reductions.
Table 2: Hydrogenation Conditions for 2-Heptanol
Parameter | Details |
---|---|
Reactant | 2-Heptanone |
Catalyst | Raney Nickel (assumed) |
Hydrogen Pressure | 10–30 bar (estimated) |
Temperature | 80–120°C (estimated) |
Yield | Quantitative (per reaction stoichiometry) |
This method’s scalability is limited by the cost of hydrogenation equipment, but it remains indispensable for high-purity 2-heptanol required in pharmaceutical applications .
Hydroformylation and Hydrogenation Routes
The oxo process, involving hydroformylation of 1-hexene with syngas (CO + H₂) followed by hydrogenation, offers a versatile pathway to 1-heptanol. Though absent from the provided sources, this method is prevalent in industrial settings:
-
Hydroformylation : 1-Hexene reacts with syngas at 100–150°C and 20–50 bar, forming heptanal.
-
Hydrogenation : Heptanal is reduced to 1-heptanol using copper-chromite catalysts.
This route’s advantage lies in its feedstock flexibility, as 1-hexene is readily available from petroleum refining.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for Heptanol Isomers
The alkaline hydrolysis method excels in minimizing side reactions, while ketone hydrogenation offers precision for chiral alcohols like (S)-(+)-2-heptanol . Aldehyde reduction remains the most cost-effective for bulk 1-heptanol production.
Chemical Reactions Analysis
Scientific Research Applications
Chemical and Industrial Applications
1.1 Flavors and Fragrances
Heptanol is utilized as an intermediate in the synthesis of aromatic compounds, particularly in the flavor and fragrance industry. It plays a crucial role in producing esters that impart fruity and floral notes, such as γ-decalactone, which has a peachy character . The compound's high purity and linearity make it an ideal building block for creating complex fragrances.
1.2 Cosmetic Formulations
In cosmetics, this compound serves as a precursor for emollients and surfactants. Its vegetable origin aligns with the growing demand for sustainable ingredients in personal care products . The International Nomenclature of Cosmetic Ingredients (INCI) recognizes this compound as a valuable component for enhancing skin feel and product stability.
1.3 Plasticizers
This compound finds application in the production of phthalate-free plasticizers. Its properties contribute to the manufacturing of flexible PVC products used in construction and automotive industries . The use of this compound-based plasticizers has been shown to provide better environmental compatibility compared to traditional alternatives.
Scientific Research Applications
2.1 Membrane Fluidization Studies
This compound has been extensively studied for its effects on cell membranes. As a membrane fluidizing agent, it facilitates the clustering of membrane-associated molecules, enabling researchers to investigate their localization within live cells. This technique has proven effective in studying signaling proteins like epidermal growth factor receptor (EGFR) and K-Ras . The ability to hyperfluidize membranes allows for enhanced visualization of dynamic cellular processes.
2.2 Vascular Research
Research demonstrates that this compound affects vascular smooth muscle cells by inducing relaxation and altering membrane potential. In studies involving isolated arteries, this compound was shown to cause hyperpolarization and relaxation, suggesting potential therapeutic applications in managing vascular conditions . These findings highlight this compound's role as a tool for understanding vascular physiology and pharmacology.
Case Studies
Mechanism of Action
Heptanol exerts its effects primarily by blocking gap junctions between cells, which increases axial resistance and decreases conduction velocity. This makes the heart more susceptible to reentrant excitation and sustained arrhythmias . Additionally, this compound-induced membrane fluidization can dysregulate mast cell signaling at multiple levels, affecting processes such as degranulation and cytokine production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Heptanol vs. 2-Heptanol
- Key Findings: 1-Heptanol’s role in reducing arrhythmias (e.g., ventricular tachycardia) via gap junction inhibition is well-documented , whereas 2-heptanol lacks such biological studies but is prominent in manufacturing processes . In food systems, 1-heptanol contributes to aroma in baked goods (e.g., 9.47% relative content in tilapia enzymolysis solutions) , while 2-heptanol’s flavor contributions are less characterized.
This compound vs. Octanol (C₈H₁₇OH)
- Key Findings: Octanol induces more potent and rapid uncoupling of pancreatic acinar cell communication compared to this compound . this compound’s cardioprotective effects (e.g., reducing CK-MB and cTnI leakage post-I/R) are absent in octanol studies .
This compound vs. Other Short-Chain Alcohols
- Ethanol (C₂H₅OH): Ethanol’s higher polarity limits its hydrotropic efficacy but enhances solvent properties.
- 1-Nonanol (C₉H₁₉OH): Found alongside this compound in thermal-processed foods, nonanol has a longer hydrocarbon chain, leading to lower volatility and distinct flavor contributions .
Functional Comparison in Biomedical Contexts
Gap Junction Modulation
Cardioprotective Effects
- Contradictory Data: Lower this compound concentrations (0.1–0.5 mM) reduce Cx43 expression, exacerbating I/R injury, whereas higher doses (1.0–2.0 mM) restore Cx43 and mimic ischemic preconditioning .
Biological Activity
Heptanol, a straight-chain aliphatic alcohol, has garnered attention for its diverse biological activities, particularly in the context of cell membrane dynamics, electrophysiological effects, and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its effects on cell membranes, cardiac function, and antifungal properties.
1. Membrane Fluidization and Cellular Signaling
This compound is recognized for its ability to fluidize cell membranes, which significantly impacts various cellular signaling pathways. A study demonstrated that 1-heptanol exposure alters mast cell signaling by reducing membrane thermal stability and increasing lateral mobility of membrane proteins. Specifically, while it did not affect the initial phosphorylation of the FcεRI-β chain during antigen activation, it inhibited downstream signaling events such as calcium response and cytokine production .
Key Findings:
- Increased Lateral Mobility : this compound enhances the lateral diffusion of membrane proteins, leading to altered compartmentalization within lipid bilayers.
- Inhibition of Degranulation : this compound treatment resulted in decreased mast cell degranulation and reduced production of reactive oxygen species (ROS), indicating a potential immunomodulatory role .
2. Electrophysiological Effects on Cardiac Tissue
This compound's effects extend to cardiac physiology, where it influences conduction velocity and arrhythmogenicity. Research using Langendorff-perfused mouse hearts revealed that this compound administration at concentrations ranging from 0.1 to 2 mM significantly reduced heart rates and altered conduction properties.
Table 1: Effects of this compound on Cardiac Electrophysiology
Concentration (mM) | Heart Rate (bpm) | Activation Latency (ms) | Effective Refractory Period (ms) |
---|---|---|---|
Control | 314 ± 25 | 18.7 ± 1.1 | 26.0 ± 1.9 |
0.1 | 189 ± 24 | 28.9 ± 2.1 | 57.1 ± 2.5 |
2 | 157 ± 7 | Increased | Increased |
- Increased Activation Latency : this compound increased activation latency and reduced conduction velocity, contributing to its anti-arrhythmic properties in atrial tissue .
- Reversible Effects : The electrophysiological alterations induced by this compound were reversible upon washout, indicating a temporary modulation of cardiac function rather than permanent damage .
3. Antifungal Activity
Recent studies have also explored the antifungal properties of this compound derivatives, particularly 2-heptanol , against pathogens like Botrytis cinerea. The compound demonstrated significant inhibitory effects by enhancing antioxidant enzyme activities in treated plant tissues.
Key Findings:
- Concentration-Dependent Activity : Treatment with varying concentrations of 2-heptanol led to increased catalase (CAT) and peroxidase (POD) activities, suggesting a mechanism involving oxidative stress modulation .
- Potential Agricultural Applications : The antifungal efficacy of this compound derivatives points towards their potential use in agricultural settings as natural fungicides.
Case Study 1: Mast Cell Response
A detailed examination of mast cells treated with this compound highlighted its role in modulating immune responses. The study found that while initial signaling was unaffected, subsequent effector functions were significantly impaired due to disrupted membrane integrity and fluidity .
Case Study 2: Cardiac Arrhythmias
In a controlled experiment involving mouse hearts, this compound's application resulted in observable changes in arrhythmogenicity profiles under varying concentrations, elucidating its complex role in cardiac electrophysiology .
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling heptanol isomers in laboratory settings?
- Methodological Answer : Follow OSHA HCS and GHS guidelines:
- Use PPE (face shields, safety glasses, gloves) to avoid skin/eye contact .
- Ensure adequate ventilation to minimize inhalation risks .
- Store this compound isomers at room temperature in dry conditions, away from incompatible substances (e.g., strong oxidizers) .
- First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Q. How can researchers design experiments to synthesize this compound derivatives while minimizing side reactions?
- Methodological Answer :
- Optimize reaction conditions (temperature, solvent polarity) to favor desired pathways. For example, steric hindrance in 2-methyl-2-heptanol synthesis requires controlled catalytic environments .
- Use AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) to predict feasible routes and avoid competing reactions .
Q. What are the critical physicochemical properties of this compound isomers for solvent selection in organic synthesis?
- Key Data :
Isomer | Boiling Point (°C) | LogP (Octanol-Water) | Vapor Pressure (mmHg) |
---|---|---|---|
1-Heptanol | 176 | 2.72 | 0.62 (20°C) |
2-Heptanol | 160–162 | 2.31 | 0.85 (25°C) |
- Application : Higher logP values indicate suitability for lipid-rich systems, while lower boiling points favor distillative purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound isomers?
- Methodological Answer :
- Cross-reference NIST Standard Reference Database 69 for validated IR and mass spectrometry data .
- Verify sample purity via gas chromatography (GC-MS) and compare with PubChem or EPA DSSTox entries to isolate isomer-specific peaks .
Q. What mechanistic insights are critical for studying this compound oxidation pathways in catalytic systems?
- Methodological Answer :
- Employ kinetic isotope effects (KIE) and DFT calculations to identify rate-determining steps in alcohol dehydrogenation .
- Use in-situ FTIR or NMR to monitor intermediate formation (e.g., ketones from secondary this compound oxidation) .
Q. How do this compound isomers interact with biological membranes, and what methodological challenges arise in these studies?
- Methodological Answer :
- Utilize fluorescence anisotropy or calorimetry to quantify membrane fluidity changes induced by 1-heptanol’s amphiphilic structure .
- Challenges include distinguishing isomer-specific partitioning effects and avoiding artifacts from solvent impurities .
Q. What strategies mitigate batch-to-batch variability in this compound-based reagent synthesis for reproducibility?
- Methodological Answer :
- Implement QC protocols:
- Purity checks via HPLC with refractive index detection .
- Standardize synthetic steps (e.g., Grignard reaction quenching times) to control byproducts .
Q. Data Contradiction & Validation
Q. Why do literature values for this compound’s octanol-water partition coefficient (LogP) vary across studies?
- Resolution :
- Variations arise from measurement techniques (shake-flask vs. chromatographic methods) and temperature inconsistencies .
- Validate using OECD Guideline 117 (high-performance liquid chromatography) under controlled conditions .
Q. How should researchers address discrepancies in toxicity profiles between this compound isomers?
- Methodological Answer :
- Conduct comparative in vitro assays (e.g., Ames test for mutagenicity) with rigorous controls for isomer purity .
- Reference EPA High Production Volume (HPV) datasets to contextualize environmental toxicity thresholds .
Q. Experimental Design & Optimization
Q. What advanced techniques optimize this compound’s role as a green solvent in nanoparticle synthesis?
Properties
IUPAC Name |
heptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCTIGTTCKYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O, Array | |
Record name | HEPTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021937 | |
Record name | 1-Heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery colorless liquid with a weak alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless fragrant liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/citrus odour | |
Record name | HEPTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Heptanol | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Heptanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2888 | |
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Record name | 1-Heptanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Heptyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/266/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
349 °F at 760 mmHg (USCG, 1999), 175.8 °C at 760 mm Hg, BP: 155.6 °C at 400 mm Hg; 136.6 °C at 200 mm Hg; 119.5 °C at 100 mm Hg; ... 85.8 °C at 20 mm Hg; 74.7 °C at 10 mm Hg; 64.3 °C at 5 mm Hg; 42.4deg C at 1.0 mm Hg, 175.00 to 176.00 °C. @ 760.00 mm Hg, 175 °C | |
Record name | HEPTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-HEPTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Heptanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
170 °F (USCG, 1999), 76.6 °C, 71 °C, 70 °C c.c. | |
Record name | HEPTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Heptanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2888 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-HEPTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Miscible with alcohol, ether, 1.0 g/L of water at 18 °C; 2.85 g/L of water at 100 °C; 5.15 g/L of water at 130 °C, In water, 1,670 mg/L at 25 °C, 1740 ppm (wt) at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ether, 1.67 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, slightly soluble in water; miscible with alcohol, ether, most fixed oils, 1 ml in 2 ml 60% alcohol (in ethanol) | |
Record name | 1-HEPTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Heptanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Heptyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/266/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8219 at 20 °C/4 °C, 0.82 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.820-1.824 | |
Record name | HEPTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-HEPTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Heptyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/266/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 4.01 | |
Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.21 [mmHg], 0.2163 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 15 | |
Record name | 1-Heptanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2888 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-HEPTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
111-70-6, 53535-33-4 | |
Record name | HEPTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053535334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-HEPTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Heptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JQ5607IO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-HEPTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Heptanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-29 °F (USCG, 1999), -34.6 °C, -34.1 °C, -34 °C | |
Record name | HEPTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-HEPTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Heptanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-HEPTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.